4-Fluorotryptofano

Descripción general

Descripción

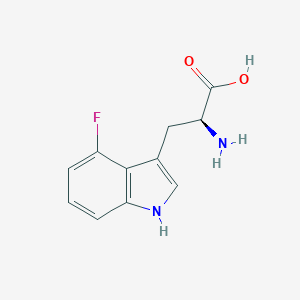

4-Fluorotryptophane is a synthetic derivative of the amino acid tryptophan, characterized by the substitution of a fluorine atom at the fourth position of the indole ring.

Aplicaciones Científicas De Investigación

4-Fluorotryptophane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a probe in studying reaction mechanisms.

Industry: Utilized in the production of fluorinated compounds with enhanced stability and bioavailability.

Mecanismo De Acción

Target of Action

It is known that 4-fluorotryptophane is a derivative of tryptophan, an essential amino acid . Therefore, it may interact with the same targets as tryptophan, including various enzymes and receptors involved in tryptophan metabolism .

Mode of Action

It is known that 4-Fluorotryptophan can replace tryptophan in certain biological systems . For instance, in the Bacillus subtilis HR23 strain, 4-Fluorotryptophan can replace tryptophan for propagation . This suggests that 4-Fluorotryptophan may interact with its targets in a similar manner to tryptophan, but with potentially different outcomes due to the presence of the fluorine atom.

Biochemical Pathways

4-Fluorotryptophan may be involved in similar biochemical pathways as tryptophan . Tryptophan is metabolized via several pathways, including the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota .

Result of Action

It has been observed that in the presence of 4-fluorotryptophan, the bacillus subtilis hr23 strain shows smaller short-term biomass increases compared to when tryptophan is present . This suggests that 4-Fluorotryptophan may have an inhibitory effect on this strain .

Action Environment

It is known that the gut microbiota can influence the metabolism of tryptophan , so it is possible that similar environmental factors could influence the action of 4-Fluorotryptophan.

Análisis Bioquímico

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that it can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 4-Fluorotryptophane vary with different dosages in animal models

Metabolic Pathways

4-Fluorotryptophane is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

It is known to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorotryptophane typically involves the fluorination of tryptophan or its derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination at the desired position .

Industrial Production Methods: Industrial production of 4-Fluorotryptophane may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluorotryptophane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert it to tetrahydro derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Comparación Con Compuestos Similares

- 5-Fluorotryptophane

- 6-Fluorotryptophane

- 7-Fluorotryptophane

Comparison: 4-Fluorotryptophane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated tryptophan derivatives. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological molecules .

Actividad Biológica

4-Fluorotryptophan (4FTrp) is a fluorinated analog of the amino acid tryptophan, which has garnered attention for its unique biological activities and potential applications in various fields, including synthetic biology and biochemistry. This article delves into the biological activity of 4FTrp, supported by case studies, research findings, and data tables to provide a comprehensive overview.

4FTrp is characterized by the substitution of a fluorine atom at the 4-position of the indole ring. This modification can influence its interactions with biological systems, particularly in protein synthesis and enzyme activity. The synthesis of 4FTrp typically involves methods such as deaminative coupling and other organic synthesis techniques that allow for the incorporation of fluorine into the tryptophan structure .

1. Growth Promotion in Bacteria

Research has shown that 4FTrp can support bacterial growth effectively compared to other fluorinated analogs like 5-fluorotryptophan (5FTrp) and 6-fluorotryptophan (6FTrp). In studies involving Bacillus subtilis strains, it was found that the incorporation of 4FTrp allowed for successful propagation where canonical tryptophan was absent. Specifically, strains such as HR23 were able to utilize 4FTrp as a sole source of tryptophan, indicating its viability as an essential nutrient under certain conditions .

2. Protein Expression and Functionality

The incorporation of 4FTrp into proteins has been shown to enhance enzymatic activity. For example, studies on β-galactosidase demonstrated that enzymes containing 4FTrp exhibited significantly higher activity than those with other fluorinated tryptophans. This suggests that the structural changes imparted by the fluorine substitution can positively affect enzyme kinetics and stability .

Case Study 1: Adaptation in Escherichia coli

A notable study involved the adaptation of E. coli to utilize 4FTrp through adaptive laboratory evolution (ALE). By applying selective pressure with 4FTrp, researchers observed significant metabolic shifts allowing these bacteria to incorporate the analog into their proteome effectively. The study highlighted how a previously inhibitory compound could be transformed into a vital nutrient through genetic adaptation .

| Strain | Growth Medium | Biomass Increase | Notes |

|---|---|---|---|

| QB928 | Trp | High | Wild type growth |

| HR23 | 4FTrp | Moderate | Adapted strain, slower growth than Trp |

| TR7 | Trp | High | Revertant strain, regained Trp utilization |

Case Study 2: Protein Engineering

In another investigation, researchers explored the effects of incorporating 4FTrp into proteins using NMR techniques to study conformational changes. The findings revealed that proteins containing 4FTrp maintained structural integrity while exhibiting altered functional properties, suggesting potential applications in protein engineering and design .

The biological activity of 4FTrp can be attributed to several mechanisms:

- Substrate Analog : As an analog of tryptophan, it can replace tryptophan in protein synthesis without significantly disrupting protein folding or function.

- Enhanced Enzyme Activity : The presence of fluorine may stabilize certain enzyme conformations, leading to increased catalytic efficiency.

- Genetic Adaptation : Bacteria can evolve to utilize fluorinated compounds as nutrients, showcasing an interesting aspect of microbial metabolism and adaptability .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBQMEYEKKWIKC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350901 | |

| Record name | 4-Fluorotryptophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106034-22-4 | |

| Record name | 4-Fluorotryptophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.